Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-7-12(8-15)6-14-5-9(12)4-13/h9,14H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCBGLHFWLVZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of functional group transformations to introduce the tert-butyl and fluoromethyl groups. Key steps may include nucleophilic substitution, reduction, and esterification reactions. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Industrial production also emphasizes the use of environmentally friendly reagents and solvents to reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme catalysis.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural differences and biological implications of tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate and related compounds:
Key Observations:
- Fluoromethyl vs.
- Positional Isomerism: The 5-fluoromethyl isomer (target) may exhibit distinct spatial orientation compared to the 8-fluoromethyl analog, influencing binding pocket interactions in enzyme targets .
- Hydroxymethyl Analogs: Replacement of fluoromethyl with hydroxymethyl (as in CAS: 2920426-94-2) reduces metabolic stability due to susceptibility to oxidation, highlighting the fluorinated derivative’s advantage in drug design .
Physicochemical and Pharmacological Properties
- Lipophilicity and Solubility: The fluoromethyl group increases logP compared to hydroxylated analogs, balancing passive diffusion and aqueous solubility. This property is critical for central nervous system (CNS) penetration or peripheral target engagement .
- Metabolic Stability: Fluorination typically reduces oxidative metabolism, extending half-life in vivo. This contrasts with benzyl-substituted analogs, which may undergo rapid CYP450-mediated degradation .
Biological Activity
Tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate is a synthetic compound notable for its unique spirocyclic structure, which incorporates both nitrogen atoms and a fluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activity against various targets, including enzymes and receptors.
- Molecular Formula : C₁₂H₂₁FN₂O₂
- Molar Mass : 244.31 g/mol
- CAS Number : 1357354-06-3
- Density : 1.14 g/cm³ (predicted)
- Boiling Point : 329.1 °C (predicted)
- pKa : 9.85 (predicted)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The spirocyclic structure allows for high specificity in binding to target sites, potentially enhancing its reactivity and biological effects.
- Hydrogen Bonding : The difluoromethyl group may facilitate hydrogen bonding with active sites on enzymes or receptors, increasing binding affinity.
- Steric Hindrance : The tert-butyl group provides steric hindrance that can influence the overall activity of the compound.
Antimicrobial Activity
Recent studies have shown that compounds related to the diazaspiro framework exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have been tested against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MICs) as low as 0.016 μg/mL, indicating potent activity against drug-sensitive strains .
Enzyme Inhibition
This compound has been explored for its potential as an inhibitor of various enzymes involved in metabolic pathways:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| Ornithine Decarboxylase | Competitive | TBD |
| Hepatitis B Capsid Protein | Non-competitive | TBD |
These preliminary findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes.
Case Studies
- Antitubercular Activity :
- Cancer Therapeutics :
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 5-(fluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate in high purity?
The synthesis typically involves multi-step protocols, including:
- Spirocycle Formation : Reacting fluoromethyl-substituted precursors with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the carboxylate group .
- Fluoromethylation : Controlled addition of fluoromethylating agents (e.g., Selectfluor®) to avoid over-alkylation, with reaction temperatures maintained between 0–25°C to optimize yield .
- Purification : Sequential recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve ≥95% purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify spirocyclic connectivity and fluoromethyl group integration (e.g., characteristic splitting patterns for -CF- groups) .
- X-ray Crystallography : Using programs like SHELXL for refinement to resolve stereochemistry and spiro-junction geometry .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to minimize inhalation exposure.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the fluoromethyl group in this spirocyclic system?
The fluoromethyl group exhibits:
- Electron-Withdrawing Effects : Enhances electrophilicity at adjacent nitrogen atoms, facilitating nucleophilic substitutions (e.g., amidation or cross-coupling reactions) .
- Steric Hindrance : The spirocyclic framework restricts rotational freedom, impacting regioselectivity in reactions. Computational studies (DFT) are recommended to model transition states .
Q. What strategies resolve contradictions in reported reaction yields for fluoromethylation steps?
Discrepancies often arise from:
- Reagent Purity : Use freshly distilled solvents and anhydrous conditions to mitigate side reactions.
- Kinetic Control : Monitor reaction progress via TLC or in-situ IR to terminate at optimal conversion .
- Data Validation : Reproduce results across multiple labs using standardized protocols .
Q. How can this compound serve as a building block for bioactive molecule synthesis?
Applications include:
- Peptidomimetics : The spirocyclic core mimics proline-like conformations, enhancing metabolic stability in drug candidates .
- Kinase Inhibitors : Functionalization at the diazaspiro nitrogen atoms enables selective binding to ATP pockets .
- Ligand Design : Coordinate with transition metals (e.g., Pd) for catalytic applications .
Q. What challenges exist in characterizing degradation products under acidic/basic conditions?
- Degradation Pathways : Hydrolysis of the tert-butyloxycarbonyl (Boc) group generates volatile byproducts (e.g., CO), complicating LC-MS analysis. Use stabilizing buffers (pH 7–8) during analysis .
- Advanced Techniques : Employ F NMR to track fluoromethyl stability and UPLC-QTOF for high-sensitivity metabolite identification .
Methodological Considerations
Q. How to address limited toxicological data for this compound in ecological risk assessments?
Q. What analytical methods validate batch-to-batch consistency in synthesis?
- Quality Control (QC) :
- HPLC-PDA : Monitor purity (>98%) with C18 columns and UV detection at 254 nm.
- Chiral Chromatography : Ensure enantiomeric excess (ee) ≥99% for stereospecific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
